1-[(2-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide
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Overview
Description
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a carboxamide group, a chlorophenyl group, and a methanesulfonyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.
Preparation Methods
The synthesis of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is typically synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, where an amine reacts with a carboxylic acid derivative.
Attachment of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, often using a chlorinated aromatic compound.
Addition of the Methanesulfonyl Group: The methanesulfonyl group is added via a sulfonylation reaction, typically using methanesulfonyl chloride as the sulfonylating agent.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of catalysts and specific reaction conditions to improve efficiency.
Chemical Reactions Analysis
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions, leading to the breakdown of the carboxamide group.
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or receptor binding due to its specific functional groups.
Industry: The compound can be used in the production of specialty chemicals and materials, leveraging its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE can be compared with similar compounds, such as:
1-[(2-BROMOPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a bromine atom instead of chlorine.
1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-HYDROXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE: Similar structure but with a hydroxyl group instead of a methoxy group.
The uniqueness of 1-[(2-CHLOROPHENYL)METHANESULFONYL]-N-[(2-METHOXYPHENYL)METHYL]PIPERIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity.
Properties
Molecular Formula |
C21H25ClN2O4S |
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Molecular Weight |
437.0 g/mol |
IUPAC Name |
1-[(2-chlorophenyl)methylsulfonyl]-N-[(2-methoxyphenyl)methyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H25ClN2O4S/c1-28-20-9-5-3-6-17(20)14-23-21(25)16-10-12-24(13-11-16)29(26,27)15-18-7-2-4-8-19(18)22/h2-9,16H,10-15H2,1H3,(H,23,25) |
InChI Key |
YDPKLLKFBDWKPP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
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